molecular formula C11H17N3OS2 B4697395 2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide

2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide

Cat. No. B4697395
M. Wt: 271.4 g/mol
InChI Key: QMERJJXGVQRJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide, also known as DTIC, is a synthetic anticancer drug that has been used in the treatment of melanoma and Hodgkin's lymphoma. It was first synthesized in 1964 by the National Cancer Institute (NCI) and has been used in clinical practice since then.

Mechanism of Action

2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide works by binding to DNA and forming covalent bonds with the guanine residues. This leads to the formation of DNA adducts, which interfere with DNA replication and transcription. This ultimately leads to cell death. 2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide is also known to induce apoptosis, which is programmed cell death. This mechanism of action makes 2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide an effective anticancer agent.
Biochemical and Physiological Effects:
2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and repair, as well as affect cell cycle progression. 2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide has also been found to affect the immune system, specifically by increasing the number of T cells and natural killer cells. 2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide can also cause nausea, vomiting, and myelosuppression as side effects.

Advantages and Limitations for Lab Experiments

2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for studying cancer biology. It is also relatively easy to synthesize and has a long shelf life. However, 2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide has some limitations for lab experiments. It is a highly toxic drug and requires careful handling. It also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide. One area of research is the development of new analogs of 2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide that have improved efficacy and fewer side effects. Another area of research is the combination of 2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide with other drugs to enhance its anticancer activity. 2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide is also being studied in combination with immunotherapy agents to enhance the immune system's response to cancer. Finally, 2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide is being studied in the context of personalized medicine, where its use is tailored to the specific genetic makeup of the patient's cancer.

Scientific Research Applications

2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide has been extensively studied in scientific research and has been found to be effective in the treatment of melanoma and Hodgkin's lymphoma. It has also been studied in combination with other drugs for the treatment of various cancers. 2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide is a DNA-alkylating agent, which means that it binds to DNA and interferes with its replication and transcription. This makes it an effective anticancer agent.

properties

IUPAC Name

1-[(4,5-dimethylthiophene-3-carbonyl)amino]-3-propan-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS2/c1-6(2)12-11(16)14-13-10(15)9-5-17-8(4)7(9)3/h5-6H,1-4H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMERJJXGVQRJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NNC(=S)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide
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2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide
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2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide
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2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide
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2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide
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2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.